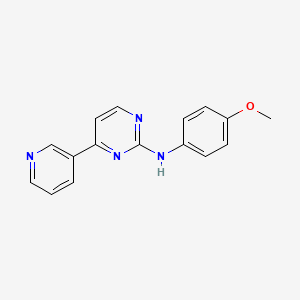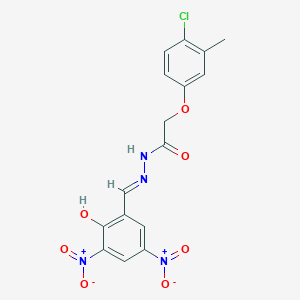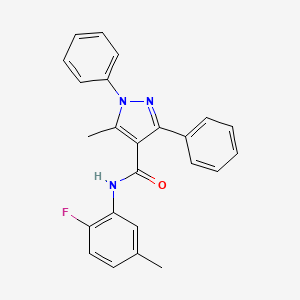![molecular formula C17H19N3O4 B6089486 N~2~-acetyl-N~1~-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}glycinamide](/img/structure/B6089486.png)
N~2~-acetyl-N~1~-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-acetyl-N~1~-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}glycinamide, commonly known as MAG-NIFI, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of NMDA receptor antagonists, which are known to play a crucial role in the regulation of synaptic plasticity and memory formation.
Wissenschaftliche Forschungsanwendungen
MAG-NIFI has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its role in the regulation of synaptic plasticity and memory formation. MAG-NIFI has been shown to enhance long-term potentiation (LTP), which is a process that underlies learning and memory. Additionally, MAG-NIFI has been shown to improve cognitive function in animal models of Alzheimer's disease.
Wirkmechanismus
MAG-NIFI acts as an NMDA receptor antagonist, which means that it blocks the activity of NMDA receptors. NMDA receptors are known to play a crucial role in the regulation of synaptic plasticity and memory formation. By blocking NMDA receptors, MAG-NIFI enhances the activity of other neurotransmitter systems that are involved in memory formation.
Biochemical and Physiological Effects:
MAG-NIFI has been shown to enhance long-term potentiation (LTP), which is a process that underlies learning and memory. Additionally, MAG-NIFI has been shown to improve cognitive function in animal models of Alzheimer's disease. MAG-NIFI has also been shown to reduce the levels of amyloid beta, which is a protein that is associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of MAG-NIFI is its specificity for NMDA receptors. This allows researchers to study the role of NMDA receptors in memory formation and other cognitive processes. Additionally, MAG-NIFI has been shown to have a low toxicity profile, which makes it suitable for use in animal studies. However, one of the limitations of MAG-NIFI is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on MAG-NIFI. One area of interest is its potential applications in the treatment of Alzheimer's disease. MAG-NIFI has been shown to improve cognitive function in animal models of Alzheimer's disease, and further research is needed to determine its potential as a therapeutic agent. Additionally, MAG-NIFI may have applications in the treatment of other neurological disorders that are characterized by impaired memory and cognitive function. Finally, further research is needed to optimize the synthesis method of MAG-NIFI to achieve even higher yield and purity of the compound.
Synthesemethoden
The synthesis of MAG-NIFI involves the reaction of N-acetylglycine with 2-(2-methoxyphenoxy)-3-pyridinylmethyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then acetylated to obtain MAG-NIFI. The synthesis method has been optimized to achieve high yield and purity of the compound.
Eigenschaften
IUPAC Name |
2-acetamido-N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-12(21)19-11-16(22)20-10-13-6-5-9-18-17(13)24-15-8-4-3-7-14(15)23-2/h3-9H,10-11H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYNHAYZOSMGOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-acetyl-N~1~-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B6089411.png)
![1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6089413.png)

![7-(cyclopropylmethyl)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6089424.png)


![N-{4-[N-(4-ethoxyphenyl)-beta-alanyl]phenyl}methanesulfonamide](/img/structure/B6089433.png)
![4-[(2,2-dimethylhydrazino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B6089445.png)
![1-(3-fluorobenzyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-2-piperazinone](/img/structure/B6089454.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6089469.png)
![6-amino-2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6089471.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B6089473.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-ethyl-4-piperidinyl)carbonyl]piperidine](/img/structure/B6089479.png)
![4-fluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B6089493.png)